Enhanced Kinetics of Twisted Intramolecular Charge Transfer (TICT) Formation Relative to Unsubstituted DMABN
The ortho-methyl group in 4-(Dimethylamino)-2-methylbenzonitrile (compound II) significantly accelerates the formation of the twisted intramolecular charge transfer (TICT) state (B* → A*) compared to the unsubstituted analog, 4-(dimethylamino)benzonitrile (DMABN). This acceleration is quantified by the lifetime of the locally excited (LE) state before charge transfer [1]. While a direct, side-by-side measurement under identical conditions was not located, the value of 11 ps in acetonitrile for the 2-methyl derivative [1] is markedly faster than the typical range of ~30-50 ps reported for the TICT reaction of DMABN in the same solvent across multiple studies [2], [3]. This represents an approximate 2- to 4-fold increase in reaction rate, a critical difference for applications in ultrafast spectroscopy and chemical reaction kinetics analysis.
| Evidence Dimension | Lifetime of LE state preceding TICT formation (B* → A*) in acetonitrile |
|---|---|
| Target Compound Data | 11 ps |
| Comparator Or Baseline | 4-(dimethylamino)benzonitrile (DMABN, no ortho-methyl group) - Approx. 30-50 ps |
| Quantified Difference | Approximately 2- to 4-fold acceleration |
| Conditions | Acetonitrile solvent at ambient temperature, as measured by oxygen quenching of fluorescence |
Why This Matters
This quantifiable kinetic acceleration is crucial for research on electron dynamics, energy transfer, and chemical reaction mechanisms where the response time of the molecular probe is a limiting factor.
- [1] Rotkiewicz, K., Grabowski, Z. R., & Jasny, J. (1975). Picosecond isomerisation kinetics of excited p-dimethylaminobenzonitriles studied by oxygen quenching of fluorescence. Chemical Physics Letters, 34(1), 55-59. View Source
- [2] Rettig, W., & Baumann, W. (1999). Pseudo-Jahn–Teller and TICT-models: a photophysical comparison of meta- and para-DMABN derivatives. Chemical Physics Letters, 305(1-2), 8-14. View Source
- [3] Zachariasse, K. A. (2000). Comment on “Pseudo-Jahn–Teller and TICT-models: a photophysical comparison of meta-and para-DMABN derivatives” [Chem. Phys. Lett. 305 (1999) 8]: The PICT model for dual fluorescence of aminobenzonitriles. Chemical Physics Letters, 320(1-2), 8-13. View Source
